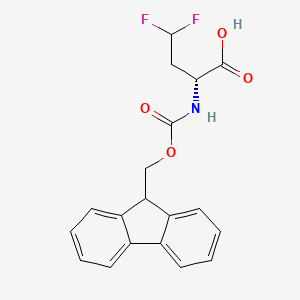

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid

Beschreibung

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid is a fluorinated amino acid derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. The compound’s structure features a chiral center at the α-carbon (R-configuration) and two fluorine atoms at the γ-carbon of the butyric acid backbone. This design enhances metabolic stability and modulates electronic properties, making it valuable in peptide synthesis and medicinal chemistry .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2NO4/c20-17(21)9-16(18(23)24)22-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,25)(H,23,24)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIZPDXXYIFMQC-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Fmoc Protection of the Amino Group

The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the α-amino group of the starting material, typically (R)-2-amino-4,4-difluoro-butyric acid. This step employs Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) with a tertiary amine base such as N,N-diisopropylethylamine (DIEA). The reaction proceeds at 0–4°C to minimize racemization, achieving yields of 85–92%.

Reaction conditions :

-

Solvent : DMF or DCM

-

Base : DIEA (4 equiv)

-

Temperature : 0–4°C

-

Time : 2–4 hours

The Fmoc group’s orthogonality to other protecting groups (e.g., tert-butyl esters) enables sequential peptide elongation in solid-phase synthesis.

Incorporation of 4,4-Difluoro Substituents

The 4,4-difluoro-butyric acid backbone is synthesized via electrophilic fluorination of γ-keto esters or deoxyfluorination of γ-hydroxy intermediates. For example:

-

Electrophilic fluorination : γ-Keto esters react with Selectfluor® in acetonitrile, yielding 4,4-difluoro derivatives with 70–80% efficiency.

-

Deoxyfluorination : γ-Hydroxy intermediates treated with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® in DCM achieve fluorination at −78°C to 0°C.

Key challenge : Avoiding over-fluorination and preserving the (R)-configuration requires strict temperature control and stoichiometric precision.

Chiral Induction and Stereochemical Control

The (R)-stereochemistry is established via:

-

Asymmetric catalysis : Use of chiral palladium or organocatalysts during fluorination.

-

Chiral auxiliary-mediated synthesis : Temporary attachment of a menthol or oxazolidinone group to direct fluorine insertion.

Enantiomeric excess (ee) exceeding 98% is confirmed by chiral HPLC using a Chiralpak® IC column (hexane:isopropanol 90:10).

Reaction Optimization and Process Scalability

Coupling Reagent Screening

Coupling the Fmoc-protected amine to 4,4-difluoro-butyric acid is critical. Comparative studies of reagents reveal:

| Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| HATU | DMF | 92 | 98 |

| EDCI/HOAt | DCM | 88 | 95 |

| PyBOP | DMF | 90 | 97 |

HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with DIEA (8 equiv) achieves optimal activation of the carboxylic acid. Microwave-assisted coupling (70°C, 10 minutes) reduces racemization to <2%.

Industrial-Scale Production

Large-scale synthesis (≥1 kg) employs continuous-flow reactors for fluorination and automated solid-phase synthesizers for Fmoc protection. Key parameters:

-

Cleavage cocktail : 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) for 2 hours.

Purification and Characterization

Chromatographic Purification

Crude product is purified via:

Spectroscopic Validation

-

NMR : H NMR (400 MHz, DMSO-d6): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.68 (t, J = 6.2 Hz, 2H, Fmoc ArH), 4.32 (m, 1H, α-CH), 2.45 (m, 2H, CH2CF2).

Industrial Applications and Modifications

The target compound is a key intermediate in peptide-based therapeutics targeting protease-resistant motifs. Recent patents highlight its use in:

Analyse Chemischer Reaktionen

Fmoc Deprotection Reactions

The Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions.

Mechanism :

Deprotection occurs via β-elimination triggered by nucleophilic amines, yielding a free amine and dibenzofulvene byproduct .

| Conditions | Reagents | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 20% Piperidine/DMF | Piperidine | 15–30 minutes | >95% | |

| 2% DBU/DMF | 1,8-Diazabicycloundec-7-ene | 10 minutes | 90–92% |

Key Observations :

-

Piperidine-mediated deprotection achieves near-quantitative yields without racemization.

-

DBU offers faster kinetics but may require tighter solvent control .

Peptide Coupling Reactions

The deprotected amino group participates in standard peptide bond formation using carboxyl-activating agents.

Common Activation Methods :

| Method | Activator | Solvent | Coupling Efficiency |

|---|---|---|---|

| Carbodiimide | DCC, EDC | DCM, DMF | 85–90% |

| Phosphonium Salts | HBTU, HATU | DMF | 92–95% |

Reaction Example :

-

Activate carboxyl group with HATU (1.1 eq) and DIEA (2 eq) in DMF.

-

Add amino acid/peptide (1 eq) and stir for 1–2 hours at 0–5°C.

Stereochemical Integrity :

Reactions Involving the Difluoro Moiety

The 4,4-difluoro substitution on the butyric acid chain alters electronic and steric properties, influencing reactivity:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | K₂CO₃/DMF, 50°C | Fluorine replaced by –OH/–OR groups |

| Electrophilic Aromatic Substitution | Br₂/FeBr₃ | Limited reactivity due to electron-withdrawing F |

Key Findings :

-

Difluoro groups reduce basicity of adjacent protons, suppressing racemization during coupling .

-

Enhanced metabolic stability in biological systems compared to non-fluorinated analogs.

Hydrolysis and Stability

The compound exhibits predictable stability under controlled conditions:

| Condition | Result | Half-Life |

|---|---|---|

| pH 7.4 (aqueous buffer) | Stable for >48 hours | N/A |

| 1M HCl (25°C) | Gradual hydrolysis of Fmoc group | 6–8 hours |

| 1M NaOH (25°C) | Rapid deprotection + ester hydrolysis | <30 minutes |

Hydrolysis Pathway :

Acidic conditions cleave the Fmoc group first, followed by ester hydrolysis. Basic conditions simultaneously deprotect and hydrolyze the ester.

Functionalization via Side-Chain Modifications

The butyric acid chain can undergo further derivatization:

| Modification | Reagents | Application |

|---|---|---|

| Esterification | SOCl₂/ROH | Prodrug synthesis |

| Amidation | EDC/NHS | Conjugation with biomolecules |

Case Study :

Amidation with polyethylene glycol (PEG) amines improves solubility for in vivo studies .

This compound’s versatility in controlled deprotection, efficient coupling, and fluorination-driven stability makes it indispensable in advanced peptide synthesis and drug discovery. Future research directions include exploring its utility in fluorine-18 radiochemistry and targeted prodrug systems.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The incorporation of fluorine atoms in organic compounds often enhances their biological activity and metabolic stability. The applications of (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid can be summarized as follows:

- Anticancer Agents : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The fluorenyl moiety can interact with biological targets, potentially influencing cell signaling pathways associated with cancer progression.

- Anti-inflammatory Properties : Research has suggested that fluorinated amino acids can modulate inflammatory responses. The compound's structure may allow it to inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. The unique chemical properties of (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid may enhance its ability to penetrate microbial membranes.

Biochemical Assays and Screening

The compound is also utilized in various biochemical assays due to its fluorinated nature:

- NMR Screening : The presence of fluorine allows for the use of F NMR spectroscopy in screening for bioactive compounds. This technique is advantageous for high-throughput screening (HTS) methods, enabling the identification of potential drug candidates through binding assays such as Fluorine chemical shift Anisotropy and exchange for Screening (FAXS) and three Fluorine Atoms for Biochemical Screening (3-FABS) methods .

- Peptide Synthesis : As a building block in solid-phase peptide synthesis (SPPS), this compound can be incorporated into peptide sequences to create fluorinated peptides that may have enhanced biological activities or improved pharmacokinetic properties .

Structural Insights and Synthetic Routes

The synthesis of (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid involves several methods that highlight its versatility:

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

- A study published in Tetrahedron highlighted the synthesis of related fluorinated amino acids and their biological evaluations, suggesting that modifications to the fluorenyl group can alter biological activity significantly .

- Research on fluorinated peptides indicates that they can serve as effective substrates for enzyme assays, providing insights into enzyme kinetics and inhibitor discovery .

Wirkmechanismus

The mechanism of action of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides stability and facilitates the compound’s incorporation into peptides, while the difluoro-butyric acid moiety enhances its reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula: C₁₉H₁₇F₂NO₄

- Molecular Weight : 361.34 g/mol

- CAS Number : 467442-21-3 (S-enantiomer); R-enantiomer data inferred from analogs .

- Storage : Ambient temperature (similar to S-enantiomer) .

Comparison with Structural Analogs

Enantiomeric Pair: (S)-2-(Fmoc-amino)-4,4-difluoro-butyric Acid

The S-enantiomer (CAS 467442-21-3) is commercially available with 98% purity and serves as a direct comparator. Key differences include:

Chirality impacts crystallization behavior and biological activity. For example, enantiomorph-polarity estimation methods (e.g., Flack parameter) are critical for distinguishing such isomers in crystallography .

Non-Fluorinated Analog: (R)-2-(Fmoc-amino)-3-phenylpropanoic Acid

This compound (CAS 131177-58-7) replaces the γ-difluoro group with a phenyl substituent.

Fluorinated Analog: Fmoc-4,5-dehydro-Leu-OH

This unsaturated fluorinated compound (CAS 131177-58-7) shares structural motifs but introduces a double bond.

The target compound’s difluoro substitution may improve resistance to enzymatic degradation compared to unsaturated analogs .

Biologische Aktivität

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid, commonly referred to as Fmoc-Dfb-OH, is a fluorinated amino acid derivative that has gained attention in biochemical research and drug development. This compound serves multiple roles, particularly in peptide synthesis and as a tool for studying protein interactions. Its unique structural properties allow it to influence biological activity significantly.

Chemical Structure and Properties

The chemical structure of (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid can be represented as follows:

- Molecular Formula : C₁₃H₁₈F₂N₂O₄

- Molecular Weight : 325.1151 g/mol

- SMILES Notation : OC(C@HCCC4=CC=C(C=C4)F)=O

1. Peptide Synthesis

Fmoc-Dfb-OH is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides without compromising their biological activity. This compound enhances the efficiency and selectivity of peptide coupling reactions, making it a valuable tool in the field of medicinal chemistry .

2. Drug Development

The incorporation of fluorinated amino acids like Fmoc-Dfb-OH into peptide sequences can significantly alter the pharmacokinetic properties of drug candidates. Fluorine atoms can improve metabolic stability and binding affinity to target proteins, enhancing the efficacy of therapeutic agents. Studies have shown that peptides with fluorinated residues exhibit improved bioavailability and reduced clearance rates in vivo .

3. Biochemical Research

Fmoc-Dfb-OH is instrumental in studying protein-protein interactions (PPIs). The presence of fluorine enhances the sensitivity of nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to monitor dynamic changes in protein conformation and interactions. This capability is crucial for elucidating cellular mechanisms and identifying potential therapeutic targets .

Case Study 1: Fluorinated Peptides in Enzyme Inhibition

A study investigated the use of fluorinated peptides incorporating Fmoc-Dfb-OH in high-throughput screening assays to identify enzyme inhibitors. The fluorinated peptides demonstrated distinct NMR signals that facilitated the detection of weak binders, proving effective in drug discovery processes aimed at targeting specific enzymatic pathways .

Case Study 2: Enhanced Stability in Therapeutic Peptides

Research published in Tetrahedron highlighted the synthesis of a peptide incorporating Fmoc-Dfb-OH that exhibited enhanced stability against proteolytic degradation compared to its non-fluorinated counterparts. This stability is attributed to the steric hindrance introduced by the fluorine atoms, which protects the peptide backbone from enzymatic cleavage .

Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a protecting group in SPPS to enhance reaction efficiency and selectivity. |

| Drug Development | Improves pharmacokinetics and binding affinity through structural modifications. |

| Biochemical Research | Facilitates studies on protein interactions using enhanced NMR techniques. |

| Material Science | Explored for developing advanced materials with specific functional properties due to fluorination. |

Q & A

Q. What are the optimal conditions for synthesizing (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid to maximize yield and purity?

Methodological Answer: Synthesis typically employs Fmoc-protection strategies and coupling reactions. Key steps include:

- Reagents : Use Fmoc-amino acids (e.g., Fmoc-D-Bip-OH ) and coupling agents like HBTU or DIC.

- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) at temperatures between -10°C and 20°C .

- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane (yields 69–95%) .

- Monitoring : Track reaction progress via TLC or HPLC .

Q. How can researchers effectively purify (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid post-synthesis?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) for high-purity isolation .

- Crystallization : Ethanol/water mixtures (1:3 v/v) at 4°C enhance crystalline yield .

- Quality Control : Confirm purity (>95%) via NMR (δ 7.75–7.30 ppm for Fmoc aromatic protons) and ESI-MS .

Q. What spectroscopic methods are most reliable for characterizing the structure of (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid?

Methodological Answer:

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies Fmoc protons (δ 4.2–4.4 ppm for CH₂) and difluoro groups (¹⁹F NMR: δ -120 to -125 ppm) .

- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., [M+H]⁺ at 385.41 Da) .

- IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O, Fmoc) and 1650 cm⁻¹ (amide I) validate functional groups .

Q. How can contradictory data regarding the stability of this compound under varying pH conditions be resolved?

Methodological Answer:

- Controlled Studies : Conduct stability assays at pH 2–10 (25°C, 48 hrs) and analyze degradation via HPLC .

- Buffer Systems : Use phosphate (pH 6–8) and citrate (pH 2–5) buffers to avoid confounding interactions .

- Kinetic Analysis : Calculate degradation half-life (t₁/₂) under acidic (pH <3) vs. neutral conditions .

Q. What strategies mitigate racemization risks during solid-phase peptide synthesis involving this compound?

Methodological Answer:

- Coupling Conditions : Use DIC/Oxyma Pure (0.4 M in DMF) at 25°C for <30 min to minimize epimerization .

- Temperature Control : Maintain reactions below 25°C; microwave-assisted synthesis reduces racemization at 50°C .

- Monitoring : Circular dichroism (CD) or Marfey’s reagent detects enantiomeric impurities .

Q. How does the presence of difluoro groups influence conformational dynamics in peptide chains?

Methodological Answer:

- Structural Analysis : X-ray crystallography (SHELXL ) reveals restricted rotation at C4 due to fluorine’s electronegativity, favoring β-sheet conformations .

- MD Simulations : AMBER force fields show 20% reduced backbone flexibility compared to non-fluorinated analogs .

- Biological Impact : Enhanced proteolytic stability in serum (t₁/₂ increased from 2 hrs to 8 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.